molecular formula C8H18NO5Si- B14001208 N-methyl-N-(3-trimethoxysilylpropyl)carbamate

N-methyl-N-(3-trimethoxysilylpropyl)carbamate

Cat. No.: B14001208
M. Wt: 236.32 g/mol
InChI Key: SPTWMADJBWWWPW-UHFFFAOYSA-M
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Description

Methyl[3-(trimethoxysilyl)propyl]carbamate is a chemical compound with the molecular formula C8H19NO5Si and a molecular weight of 237.33 g/mol . It is known for its unique properties that make it useful in various scientific and industrial applications. The compound is characterized by the presence of a carbamate group and a trimethoxysilyl group, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl[3-(trimethoxysilyl)propyl]carbamate can be synthesized through a reaction involving the corresponding amine and methyl chloroformate in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity . The general reaction scheme is as follows:

[ \text{R-NH}_2 + \text{CH}_3\text{OCOCl} \rightarrow \text{R-NHCOOCH}_3 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of methyl[3-(trimethoxysilyl)propyl]carbamate involves large-scale reactions using automated systems to ensure consistency and efficiency. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl[3-(trimethoxysilyl)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl[3-(trimethoxysilyl)propyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl[3-(trimethoxysilyl)propyl]carbamate involves its ability to form covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This process is crucial in the formation of stable polymeric structures and the modification of surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[3-(trimethoxysilyl)propyl]carbamate is unique due to the presence of both a carbamate group and a trimethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it highly versatile in various applications. Its ability to form strong covalent bonds with different substrates sets it apart from other similar compounds.

Properties

Molecular Formula

C8H18NO5Si-

Molecular Weight

236.32 g/mol

IUPAC Name

N-methyl-N-(3-trimethoxysilylpropyl)carbamate

InChI

InChI=1S/C8H19NO5Si/c1-9(8(10)11)6-5-7-15(12-2,13-3)14-4/h5-7H2,1-4H3,(H,10,11)/p-1

InChI Key

SPTWMADJBWWWPW-UHFFFAOYSA-M

Canonical SMILES

CN(CCC[Si](OC)(OC)OC)C(=O)[O-]

Origin of Product

United States

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